![molecular formula C17H14FNO4S2 B2658009 Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-76-2](/img/structure/B2658009.png)
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Facile Synthesis Routes
Researchers have developed facile and general routes to synthesize benzothiophene derivatives, including those similar to Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. These methods demonstrate broad functional group tolerance, indicating their utility in diverse chemical syntheses (Sheng et al., 2014).
Biological Activity and Drug Development
Some studies have explored the antiandrogen activity of similar benzothiophene derivatives. These compounds have shown varying degrees of androgen antagonist or partial agonist activities, suggesting potential applications in treating androgen-responsive diseases (Tucker et al., 1988).
Environmental Impact Studies
Investigations into the photochemical degradation of benzothiophene compounds in aquatic environments have been conducted. These studies help to understand the fate of similar compounds, like Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, in the event of an oil spill, contributing to environmental protection efforts (Andersson & Bobinger, 1996).
Applications in Chemistry
The synthesis and functionalization of benzothiophene derivatives have been explored for their potential in creating novel chemical compounds. These studies are essential for developing new materials with specific properties (Ramarao et al., 2004).
Medical Research
Benzothiophene derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, suggesting their potential application in antimalarial drug development (Banerjee et al., 2011).
properties
IUPAC Name |
methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-10-9-11(18)7-8-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBUOULISPFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

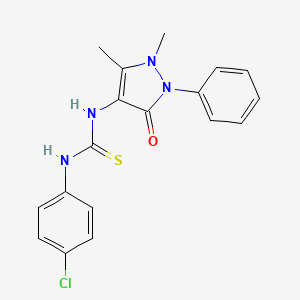
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2657929.png)
![N-(1-cyanocyclopentyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2657930.png)
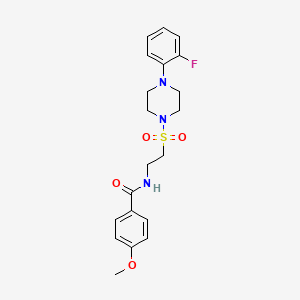
![2-chloro-N-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2657932.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B2657933.png)
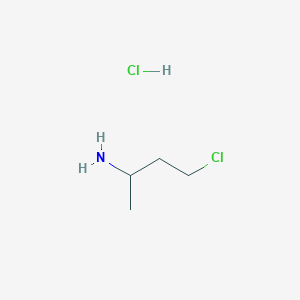

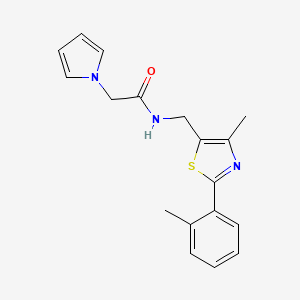
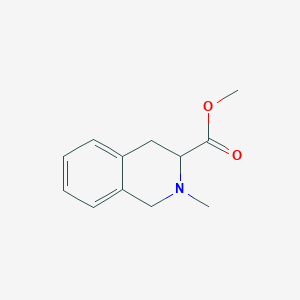
![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)
![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)
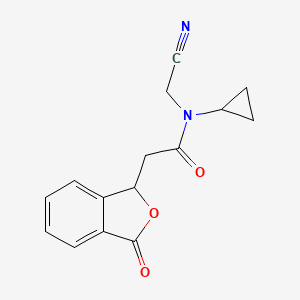
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)